3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isonicotinoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity, leading to immunomodulatory effects . The spirocyclic structure is crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the isonicotinoyl group.
1-Oxa-9-azaspiro[5.5]undecane: A related compound with an oxygen atom in the spirocyclic ring.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different heteroatoms.
Uniqueness
3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the isonicotinoyl group, which imparts additional biological activity and potential therapeutic applications. Its spirocyclic structure also provides conformational stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C15H21N3O/c19-14(13-1-7-16-8-2-13)18-11-5-15(6-12-18)3-9-17-10-4-15/h1-2,7-8,17H,3-6,9-12H2 |
InChI Key |
WDMQPODLUPIUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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